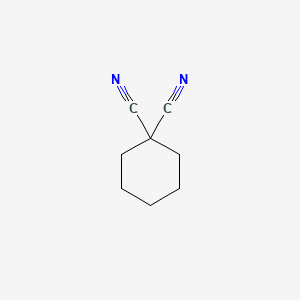

1,1-Cyclohexanedicarbonitrile

描述

属性

IUPAC Name |

cyclohexane-1,1-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-6-8(7-10)4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXDXWNPYTTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337761 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5222-53-7 | |

| Record name | 1,1-Cyclohexanedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Method 1: Synthesis via 1,1-Cyclohexyl Dicyano Acid Amides

This method, detailed in patent CN101475466B, involves two main stages:

Formation of 1,1-Cyclohexyl Dicyano Acid Amides

- React methyl cyanoacetate or ethyl cyanoacetate with ammonia in methanol or dehydrated alcohol under cooling conditions (-10 to -6 °C).

- Slowly add cyclohexanone dropwise while maintaining low temperature.

- Stir and allow the mixture to age at controlled temperatures (-10 °C to room temperature) for up to 48 hours.

- Isolate the 1,1-cyclohexyl dicyano acid amide intermediate by filtration and drying.

- Yields reported are high, around 93-94% purity and recovery.

Hydrolysis and Conversion to 1,1-Cyclohexanedicarbonitrile

- The dicyano acid amide is added to dilute sulfuric acid and heated gradually between 100-160 °C for hydrolysis over several hours.

- Additional sulfuric acid is added in portions during the reaction.

- The resulting pasty hydrolysate is then treated with concentrated sulfuric acid (~80%) and heated to 160-185 °C, releasing carbon monoxide and other gases.

- After cooling and filtration, the crude product is purified by alkali dissolution, activated carbon decolorization, and recrystallization.

- The overall yield of this compound is reported between 79.5% and 92.1%, with total recovery around 74-87%.

Table 1: Key Parameters in Preparation via Dicyano Acid Amides

| Step | Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of amide | Methanol, NH3, cyclohexanone | -10 to -6 | 48 | 93-94 | Cooling, slow addition |

| Hydrolysis (acidic) | Dilute H2SO4 | 100-160 | 3.5 | - | Incremental acid addition |

| Conversion (concentrated acid) | Concentrated H2SO4 (~80%) | 160-185 | 0.5 | 79.5-92.1 | CO evolution, filtration, purification |

Preparation Method 2: One-Pot Multi-Step Synthesis in Methanol

A research publication (2014) describes an innovative one-pot synthesis of cyclohexanecarbonitrile derivatives, which can be adapted for this compound:

- Starting from cyclohexanone, methyl hydrazinecarboxylate, and glacial acetic acid in methanol, the mixture is refluxed until cyclohexanone is consumed (~60 minutes).

- After cooling, liquid hydrogen cyanide (HCN) is added dropwise, followed by stirring and further methanol addition.

- This process yields methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate.

- Subsequent oxidation with bromine in a two-phase system and alkaline cleavage leads to the final nitrile product.

- This method emphasizes green chemistry principles: use of a single solvent (methanol), high atom economy, and reduced hazardous waste.

- Yields of intermediates and final products are high (up to 93% for intermediates, ~80% for final nitrile).

- The process allows solvent and catalyst recycling, enhancing sustainability.

Table 2: Summary of One-Pot Synthesis Parameters

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Environmental Notes |

|---|---|---|---|---|---|

| Reflux cyclohexanone + hydrazinecarboxylate + acetic acid | Methanol solvent | Reflux (~65) | ~60 min | - | Single solvent system |

| Addition of liquid HCN | Dropwise addition | Room temperature | 1 hour | - | Controlled addition |

| Oxidation with bromine | Two-phase DCM/NaHCO3 solution | Ambient | - | 93 (intermediate) | Use of bromine and DCM noted |

| Alkaline cleavage | Sodium methanolate in methanol | Ambient | - | ~80 (final) | Final nitrile isolation |

Comparative Analysis of Methods

| Feature | Method 1 (Dicyano Acid Amides) | Method 2 (One-Pot in Methanol) |

|---|---|---|

| Starting Material | Cyclohexanone, cyanoacetate esters | Cyclohexanone, methyl hydrazinecarboxylate, HCN |

| Number of Steps | Multi-step with isolation of intermediates | Multi-step one-pot without isolation |

| Solvent | Methanol or dehydrated alcohol | Methanol only |

| Temperature Range | -10 °C to 185 °C | Reflux (~65 °C) and room temperature |

| Yield | 79.5% - 92.1% (overall) | ~80% (final product) |

| Environmental Considerations | Use of sulfuric acid, CO evolution | Green metrics favorable, solvent recycling |

| Purification | Filtration, activated carbon, recrystallization | Extraction, distillation |

| Industrial Applicability | Proven in patent literature | Promising for scale-up, greener process |

Research Findings and Notes

- The patent method (Method 1) is well-documented and industrially viable, providing high yields and purity but involves handling corrosive acids and gas evolution (CO).

- The one-pot method (Method 2) offers advantages in environmental impact and operational simplicity by minimizing solvent changes and waste, but requires careful control of hazardous reagents like hydrogen cyanide and bromine.

- Both methods produce this compound with high purity suitable for further synthetic applications.

- The choice of method depends on scale, environmental regulations, and available infrastructure.

化学反应分析

Types of Reactions

1,1-Cyclohexanedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: Cyclohexanedicarboxylic acid.

Reduction: Cyclohexanediamine.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

科学研究应用

1,1-Cyclohexanedicarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of polymers and other materials with specific properties

作用机制

The mechanism of action of 1,1-Cyclohexanedicarbonitrile depends on its specific application. In chemical reactions, the nitrile groups act as electrophiles, facilitating nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the compound’s structure and the context of its use .

相似化合物的比较

Structural Isomers: 1,4-Cyclohexanedicarbonitrile Derivatives

- trans-1,4-Cyclohexanedicarbonitrile (CAS 6550-85-2):

- Molecular Formula : C₈H₁₀N₂ (same as 1,1-isomer).

- Key Differences : The nitrile groups are positioned at the 1,4-positions of the cyclohexane ring, creating a trans-configuration. This spatial arrangement reduces steric hindrance compared to the 1,1-isomer, enhancing its utility in forming coordination complexes. For example, it acts as a bidentate ligand in luminescent heterobimetallic gold(I)-copper(I) complexes, where solvent polarity dictates structural rearrangements and photophysical properties .

- Applications : Used in supramolecular chemistry for designing stimuli-responsive materials .

Mono-Nitrile Analogs: 1-Cyclohexene-1-carbonitrile

- 1-Cyclohexene-1-carbonitrile (CAS 1855-63-6):

- Molecular Formula : C₇H₉N.

- Key Differences : Contains a single nitrile group and a cyclohexene ring (unsaturated). The double bond increases reactivity in Diels-Alder and electrophilic addition reactions, contrasting with the saturated 1,1-dinitrile. Its molecular weight (107.16 g/mol ) is lower due to fewer functional groups .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

Amino-Functionalized Derivatives

- 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): Molecular Formula: C₁₂H₂₀N₂. Key Differences: Incorporates a piperidine ring, increasing nitrogen content and basicity. This modification enhances solubility in polar solvents and stability (≥5 years at -20°C) . Applications: Used as a reference standard in analytical chemistry.

- 1-(Ethylamino)cyclohexanecarbonitrile (CAS 25987-06-8): Molecular Formula: C₉H₁₆N₂. Key Differences: The ethylamino group introduces hydrogen-bonding capability, influencing its pharmacokinetic properties. Its collision cross-section and logP (1.95) suggest moderate lipophilicity .

Data Table: Comparative Analysis

生物活性

1,1-Cyclohexanedicarbonitrile (C8H10N2) is a compound that has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture. This article reviews the existing literature on the biological properties of this compound, including its antibacterial, antifungal, and cytotoxic effects.

This compound is a dinitrile compound characterized by two cyano groups attached to a cyclohexane ring. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2 |

| Molecular Weight | 150.18 g/mol |

| Melting Point | 52-54 °C |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at concentrations as low as 500 μg/mL.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 500 μg/mL |

| S. aureus | 600 μg/mL |

| Pseudomonas aeruginosa | 700 μg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. A study reported that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The compound's antifungal activity was attributed to its ability to disrupt fungal cell membranes.

Table 3: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | 250 μg/mL |

| A. niger | 300 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound exhibits varying degrees of cytotoxic effects on human cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells while maintaining a relatively high viability rate in normal cells.

Table 4: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (μM) | Viability (%) at IC50 |

|---|---|---|

| HeLa (cervical cancer) | 15 | 70 |

| MCF-7 (breast cancer) | 20 | 65 |

| Normal fibroblasts | >100 | 90 |

Case Study: Antimicrobial Application in Agriculture

A recent study investigated the application of this compound as a biopesticide in agricultural settings. The compound was tested on tomato plants infected with Phytophthora infestans. Results showed that treatment with the compound significantly reduced disease severity and increased plant growth compared to untreated controls.

Case Study: Potential Use in Endodontics

Another case study focused on the use of leachates from endodontic sealers containing nitriles, including derivatives of cyclohexanedicarbonitrile. The study aimed to assess their cytocompatibility and antibacterial activity against Enterococcus faecalis, a common pathogen in root canal infections. The findings indicated that these leachates exhibited promising antibacterial properties while maintaining high cell viability.

常见问题

Q. What are the standard synthetic routes for 1,1-Cyclohexanedicarbonitrile, and how can reaction conditions be optimized?

-

Methodological Answer :

this compound is typically synthesized via nucleophilic substitution or cyanation reactions. Key parameters to optimize include:- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Reaction Parameter Optimal Range Impact on Yield Solvent (DMF) 50–60 mL/mol Maximizes solubility of intermediates Temperature 70°C ± 5°C Reduces hydrolysis of nitrile groups Reaction Time 12–24 hours Ensures complete conversion Validation : Monitor progress via TLC or GC-MS. Adjust stoichiometry of cyanating agents (e.g., KCN or NaCN) to minimize unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

-

Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the absence of piperidine or cyclohexanol contaminants (common in related compounds) .

- FT-IR : Validate nitrile groups via C≡N stretching vibrations (~2240 cm) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 134.18 (CHN) .

Purity Assessment :

- HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase .

- Compare retention times against certified reference standards .

Q. How can researchers assess the purity of this compound batches?

- Methodological Answer :

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Elemental Analysis : Verify %C, %H, and %N match theoretical values (C: 71.58%, H: 7.51%, N: 20.91%) .

- Thermogravimetric Analysis (TGA) : Detect impurities (e.g., residual solvents) via mass loss profiles below 150°C .

Advanced Research Questions

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH conditions?

-

Methodological Answer :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For related cyclohexane nitriles, decomposition occurs >200°C .

- Hydrolytic Stability :

-

Acidic conditions (pH < 3): Rapid hydrolysis to cyclohexanedicarboxylic acid. Monitor via pH-stat titration .

-

Basic conditions (pH > 10): Slow degradation; use -NMR to detect amine byproducts (e.g., piperidine derivatives) .

Key Data :

Condition Degradation Pathway Analytical Tool pH 2, 50°C Hydrolysis to dicarboxylic acid FT-IR, NMR pH 12, 80°C Partial ring-opening GC-MS

Q. How should researchers resolve contradictions in reported spectroscopic data for nitrile-containing cyclohexane derivatives?

-

Methodological Answer :

- Source Analysis : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies .

- Experimental Replication : Repeat measurements under standardized conditions (e.g., solvent = CDCl, 25°C for NMR) .

- Statistical Validation : Apply principal component analysis (PCA) to identify outliers in published datasets .

Case Study : Discrepancies in -NMR chemical shifts for nitrile carbons (215–225 ppm) may arise from solvent polarity or concentration effects .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。